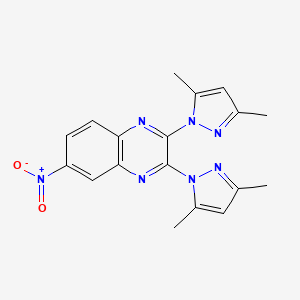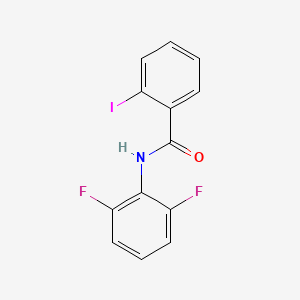
2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-nitroquinoxaline
説明
Synthesis Analysis
The synthetic route for this compound involves the condensation of appropriate precursors. Detailed synthetic methods can be found in relevant literature .
Molecular Structure Analysis
- The pyrazole rings attached to the quinoxaline core have a trans-like geometry , with the in-plane lone pairs of electrons on the 2-N nitrogen atoms pointing in opposite directions .
Chemical Reactions Analysis
科学的研究の応用
Catecholase and Tyrosinase Activities
The compound 2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-nitroquinoxaline has been evaluated for its catecholase activities under aerobic conditions. This research focused on understanding the influence of substituents in the quinoxaline ring, the type of metal, and the solvent used on the reaction rate. Additionally, density functional theory (DFT) calculations were performed to gain insights into the geometry and electronic structure of the complexes formed (Bouanane et al., 2017).
DNA Binding and Cytotoxicity Studies
Another significant application of derivatives of this compound is in the field of DNA interaction and cytotoxicity against cancer cells. A study conducted synthesized a series of bis-pyrazoles from 3,5-dimethyl pyrazole and evaluated their interaction with DNA through molecular docking and absorption spectroscopy. In-vitro cytotoxicity studies of these compounds against human cancer cell lines demonstrated promising activity, identifying potential lead molecules for cancer treatment (Reddy et al., 2017).
Metallomacrocyclic Complexes and Theoretical Calculations
Research on 3,5-dimethylpyrazolic hybrid ligands, including derivatives of this compound, has led to the synthesis of palladium(II) complexes. These studies explored the formation of monomeric and dimeric complexes based on the solvent used and provided insights into the structure and stability of these compounds using diffusion NMR studies and theoretical calculations (Guerrero et al., 2008).
Antimicrobial and Antifungal Properties
Zinc(II) pincer complexes with derivatives of this compound have shown significant antimicrobial profiles against various bacteria and the fungus C. albicans. The study revealed the potent antimicrobial and antifungal capabilities of these complexes, suggesting their potential use in combating microbial infections (Soliman et al., 2020).
Synthesis and Reaction Studies
Research has also focused on the synthesis and reaction behavior of derivatives of 2,3-bis((3,5-dimethyl-1H-pyrazol-1-yl)-6-nitroquinoxaline with other compounds. For example, a study explored the reactions of pyrazole and its derivatives with quinones, leading to the formation of mono- and bis-adducts. These findings contribute to the understanding of the chemical behavior and potential applications of these compounds in various fields (Ballesteros et al., 1992).
Catalytic Properties
The catalytic properties of compounds derived from this compound have also been investigated. Copper(II) complexes of these derivatives were examined for their ability to catalyze the oxidation of catechol substrate to quinone with dioxygen at ambient conditions, showing varied rates of reaction. This research contributes to the development of new catalysts for industrial and environmental applications (Boussalah et al., 2009).
Synthesis and Spectroscopic Studies
Further, synthesis and spectroscopic studies of bis-(3,5-dimethyl-4-nitrosopyrazole) dimer, derived from reactions involving this compound, have been conducted. Techniques such as IR, UV, 1H NMR, and 13C NMR were used to characterize the products, contributing to the knowledge of pyrazole derivatives and their potential applications in various scientific fields (Al-Shamkhani & Essa, 2007).
特性
IUPAC Name |
2,3-bis(3,5-dimethylpyrazol-1-yl)-6-nitroquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2/c1-10-7-12(3)23(21-10)17-18(24-13(4)8-11(2)22-24)20-16-9-14(25(26)27)5-6-15(16)19-17/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIYOVGRMXGCGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2N4C(=CC(=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3493417.png)
![N-methyl-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B3493424.png)
![N-cyclopropyl-2-[1-(3-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B3493429.png)
![N-cyclopropyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B3493435.png)
![4-chloro-N-(2-chlorobenzyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3493436.png)


![N'-(2-chloro-5-methylphenyl)-N-(2-furylmethyl)-N-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B3493452.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B3493458.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3493465.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B3493471.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}benzoic acid](/img/structure/B3493483.png)
![N-(2-methoxy-5-methylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B3493486.png)
